molecular formula C16H16O2 B1337296 2'-Methoxy-3-phenylpropiophenone CAS No. 22618-13-9

2'-Methoxy-3-phenylpropiophenone

Cat. No.: B1337296
CAS No.: 22618-13-9
M. Wt: 240.3 g/mol
InChI Key: YHTAGTBBDQLYFI-UHFFFAOYSA-N
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Description

2’-Methoxy-3-phenylpropiophenone is an organic compound with the molecular formula C16H16O2. It is a white to yellow solid that is used in various chemical syntheses. The compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2’-Methoxy-3-phenylpropiophenone involves the reaction of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran solution under the catalytic action of aluminum chloride. This Grignard reagent is then reacted with propionitrile to yield 2’-Methoxy-3-phenylpropiophenone . Another method involves the preparation of 3-methoxybenzoic acid, followed by its conversion to 3-methoxybenzoyl chloride and subsequent reaction with phenylpropyl alcohol .

Industrial Production Methods

Industrial production of 2’-Methoxy-3-phenylpropiophenone typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving recycling of solvents and catalysts to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-Methoxy-3-phenylpropiophenone is used in various scientific research applications:

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTAGTBBDQLYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443456
Record name 2'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22618-13-9
Record name 2'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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